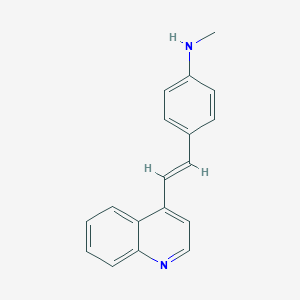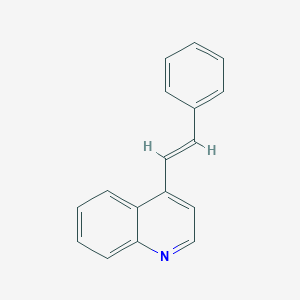
Quinoline, 4-styryl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 4-styryl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of quinoline, which is a heterocyclic organic compound that is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The 4-styryl- derivative of quinoline has been shown to exhibit interesting biological and chemical properties, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of quinoline, 4-styryl- is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been suggested to inhibit the activity of tubulin, a protein involved in cell division.
Effets Biochimiques Et Physiologiques
Quinoline, 4-styryl- has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis, and alter gene expression. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of quinoline, 4-styryl- is its relatively simple synthesis method, which allows for large-scale production. Another advantage is its unique properties, which make it a promising candidate for various applications, such as sensing and imaging. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are numerous future directions for research on quinoline, 4-styryl-. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another area of interest is its use as a sensor or imaging agent for the detection of metal ions or other biomolecules. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other fields, such as materials science.
Méthodes De Synthèse
The synthesis of quinoline, 4-styryl- can be achieved through a variety of methods, including the Pd-catalyzed Suzuki-Miyaura coupling reaction and the Heck reaction. The former method involves the coupling of an arylboronic acid with a 4-bromoquinoline derivative in the presence of a palladium catalyst and a base. The latter method involves the coupling of an aryl halide with an olefin in the presence of a palladium catalyst and a base. Both methods have been shown to be effective in producing high yields of the desired product.
Applications De Recherche Scientifique
Quinoline, 4-styryl- has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit strong fluorescence in the presence of certain metal ions, such as copper and zinc, making it a promising candidate for the development of sensors and imaging agents.
Another area of research is its potential as an anticancer agent. Quinoline, 4-styryl- has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has been suggested to act through the induction of apoptosis, a process of programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
4594-84-7 |
|---|---|
Nom du produit |
Quinoline, 4-styryl- |
Formule moléculaire |
C17H13N |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
4-[(E)-2-phenylethenyl]quinoline |
InChI |
InChI=1S/C17H13N/c1-2-6-14(7-3-1)10-11-15-12-13-18-17-9-5-4-8-16(15)17/h1-13H/b11-10+ |
Clé InChI |
LAAWYSBJZGYHRT-ZHACJKMWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B182636.png)
![4-[(E)-2-quinolin-4-ylethenyl]quinoline](/img/structure/B182638.png)
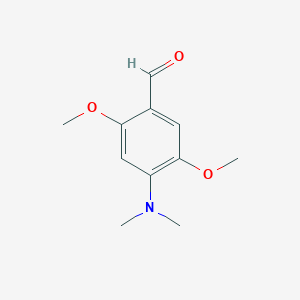
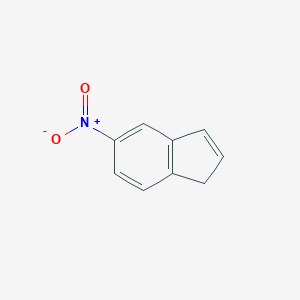
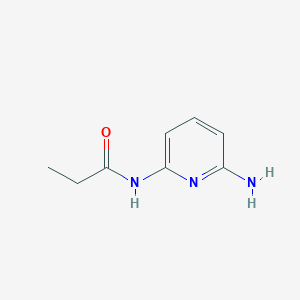
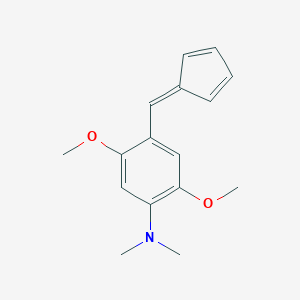
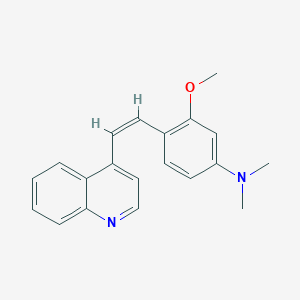
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide](/img/structure/B182649.png)
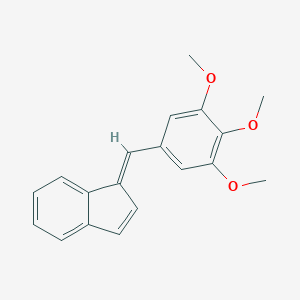
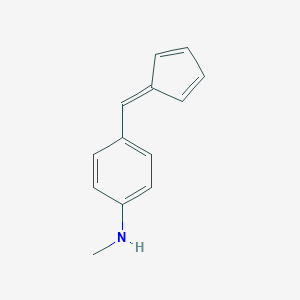
![4-[(E)-inden-1-ylidenemethyl]-N-methylaniline](/img/structure/B182655.png)
![5-Ethylbenzo[d]oxazol-2(3H)-one](/img/structure/B182658.png)
![1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline](/img/structure/B182659.png)
